trans-2,5-Difluorocinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWHCSKPALFWBI-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-33-6 | |
| Record name | trans-2,5-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Structure and Conformation of Trans 2,5 Difluorocinnamic Acid
Spectroscopic Elucidation of Molecular Architecture
The determination of the molecular structure of trans-2,5-Difluorocinnamic acid relies heavily on the interpretation of its spectroscopic data. Techniques such as NMR and vibrational (FTIR and Raman) spectroscopy provide complementary information, allowing for a comprehensive understanding of its atomic connectivity, stereochemistry, and the nature of its chemical bonds. fluoromart.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework.
A key structural feature of this compound is the trans configuration of the substituents around the carbon-carbon double bond. This stereochemistry is definitively confirmed using gated decoupling ¹³C-NMR spectroscopy. fluoromart.com In this technique, the nuclear Overhauser effect (NOE) is preserved, which enhances signal sensitivity, while still allowing for the observation of one-bond carbon-hydrogen couplings (¹J_CH). huji.ac.ilmnstate.edu The magnitude of these coupling constants is indicative of the hybridization state of the carbon atom. huji.ac.il For sp² hybridized carbons, such as those in the alkene group, the ¹J_CH coupling constants are typically around 160 Hz. huji.ac.il The specific coupling patterns and their magnitudes observed in the gated decoupled spectrum of this compound provide unambiguous evidence for the trans orientation of the acrylic acid side chain relative to the difluorophenyl ring.
A thorough analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides a wealth of information about the electronic environment of each atom within the molecule.
The ¹H NMR spectrum of a related compound, trans-4-fluorocinnamic acid, in DMSO-d6 shows characteristic signals for the aromatic and vinylic protons. The aromatic protons appear as a multiplet between δ 7.8-7.66 ppm and δ 7.3-7.13 ppm. The vinylic protons, crucial for confirming the trans configuration, exhibit a doublet at δ 7.58 ppm with a large coupling constant (J = 16.2 Hz) for the proton on the β-carbon and a doublet at δ 6.47 ppm (J = 16.2 Hz) for the proton on the α-carbon. This large coupling constant is characteristic of a trans relationship between the two vinylic protons.
The ¹³C NMR spectrum further corroborates the structure. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single line, simplifying the spectrum and allowing for easier identification of the carbon skeleton. libretexts.org The chemical shifts are influenced by the electronegativity of nearby atoms and the hybridization state. libretexts.org For instance, carbonyl carbons in carboxylic acids are typically found far downfield (170-220 ppm). libretexts.org In the case of trans-4-fluorocinnamic acid, the carbonyl carbon (C=O) resonates at δ 167.68 ppm. The carbon atom bonded to the fluorine (C-F) shows a characteristic large coupling constant in the proton-coupled spectrum and a significant downfield shift to δ 163.28 ppm (d, J = 246.98 Hz). rsc.org The vinylic carbons are observed at δ 142.79 ppm and δ 119.24 ppm, while the aromatic carbons show signals at δ 131.00 ppm (d, J = 3.15 Hz), δ 130.53 ppm (d, J = 8.6 Hz), and δ 115.94 ppm (d, J = 21.7 Hz). rsc.org The specific chemical shifts and splitting patterns in the spectra of this compound would be expected to follow similar trends, with the positions of the fluorine substituents influencing the precise chemical shifts of the aromatic carbons.
Interactive Data Table: Representative NMR Data for a Fluorinated Cinnamic Acid Derivative (trans-4-fluorocinnamic acid)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 12.5 | br s | - | -COOH |
| ¹H | 7.8-7.66 | m | - | Aromatic-H |
| ¹H | 7.58 | d | 16.2 | β-CH |
| ¹H | 7.3-7.13 | m | - | Aromatic-H |
| ¹H | 6.47 | d | 16.2 | α-CH |
| ¹³C | 167.68 | s | - | C=O |
| ¹³C | 163.28 | d | 246.98 | C-F |
| ¹³C | 142.79 | s | - | β-C |
| ¹³C | 131.00 | d | 3.15 | Aromatic-C |
| ¹³C | 130.53 | d | 8.6 | Aromatic-C |
| ¹³C | 119.24 | s | - | α-C |
| ¹³C | 115.94 | d | 21.7 | Aromatic-C |
Note: Data is for trans-4-fluorocinnamic acid and is representative of the types of signals expected for this compound. rsc.org
Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For a molecule like this compound, the FTIR spectrum reveals key functional groups. For the related trans-cinnamic acid, characteristic bands are observed for the stretching vibrations of the carbonyl group (ν(C=O)) at approximately 1679 cm⁻¹ and the alkene carbon-carbon double bond (ν(C=C)) at around 1628 cm⁻¹. researchgate.net The broad band observed in the region of 3400-2300 cm⁻¹ is due to the O-H stretching of the carboxylic acid group, which is often broadened by hydrogen bonding. docbrown.info The presence of fluorine atoms in this compound would be expected to introduce C-F stretching vibrations, typically in the region of 1400-1000 cm⁻¹.
Interactive Data Table: Key Vibrational Frequencies for Cinnamic Acid Derivatives
| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3400-2300 (broad) | - |
| C=O stretch (Carboxylic Acid) | ~1680 | ~1680 |
| C=C stretch (Alkene) | ~1630 | ~1630 |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 |
| C-F stretch | 1400-1000 | - |
Note: Frequencies are approximate and can vary based on the specific molecular environment and intermolecular interactions. researchgate.netdocbrown.infospectrabase.com
Mass Spectrometry for Isomer Identification and Fragment Analysis
Mass spectrometry is a critical tool for the structural elucidation of this compound, enabling both the differentiation of isomers and the analysis of its fragmentation patterns. The presence of fluorine atoms on the phenyl ring can influence the stability of related cinnamic acid derivatives, which aids in the identification of geometrical isomers like cis and trans forms. fluoromart.com In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, and the resulting mass-to-charge ratios of the fragments provide a virtual fingerprint of the compound's structure. nist.govnih.gov
For cinnamic acids, fragmentation often involves the loss of specific neutral molecules. For instance, the tandem mass spectrum of the parent compound, trans-cinnamic acid, shows a dominant molecular ion [M-H]⁻ in negative-ion mode. researchgate.net Collision-induced dissociation of this ion leads to characteristic fragments, primarily from the consecutive loss of carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂). researchgate.net This fragmentation behavior is instrumental in confirming the core structure of the cinnamic acid backbone.
Distinguishing between cis and trans isomers can be achieved by analyzing fragmentation patterns, as the different spatial arrangements can lead to unique fragmentation pathways or varying abundances of certain fragment ions. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly effective, as they first separate the isomers chromatographically before they are introduced into the mass spectrometer for individual analysis. zju.edu.cnnih.gov
Table 1: Common Fragments in Mass Spectrometry of Cinnamic Acids
| Fragment | Description | Significance |
|---|---|---|
| [M-H]⁻ | Deprotonated molecular ion | Confirms molecular weight. researchgate.net |
| [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxyl group | Indicates the presence of a carboxylic acid moiety. researchgate.net |
| [M-H-CO₂-C₂H₂]⁻ | Subsequent loss of acetylene | Characteristic of the cinnamic acid backbone fragmentation. researchgate.net |
This table is illustrative of fragmentation patterns observed in related cinnamic acids and is expected to be relevant for this compound.
Computational Modeling and Theoretical Insights
Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful lens to investigate the molecular properties of this compound at an atomic level.
Density Functional Theory (DFT) Quantum Chemical Computations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely applied to predict a variety of molecular properties for compounds like this compound. nih.govmdpi.com
DFT calculations can accurately predict the three-dimensional geometry of this compound, including bond lengths, bond angles, and dihedral angles. nih.govmdpi.com These calculations typically start with a trial structure that is then optimized to find the lowest energy conformation. For cinnamic acid, studies have investigated the relative stability of different conformers, such as the s-cis and s-trans isomers, which arise from rotation around the single bond between the carbonyl group and the vinyl group. scielo.org.mx
The electronic structure is also elucidated through DFT. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. nih.govmdpi.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. mdpi.com
Table 2: Predicted Geometric and Electronic Parameters from DFT (Illustrative)
| Parameter | Description | Typical Predicted Value Range for Cinnamic Acids |
|---|---|---|
| C=C Bond Length | Length of the double bond in the acrylic acid side chain. | 1.34 - 1.35 Å |
| C=O Bond Length | Length of the carbonyl double bond. | 1.21 - 1.22 Å |
| Phenyl-Vinyl Dihedral Angle | Twist angle between the phenyl ring and the vinyl group. | Near-planar (0-20°) |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.0 to 5.0 eV |
Note: The values in this table are based on DFT studies of cinnamic acid and its derivatives and serve as an example of the data obtainable for this compound.
DFT calculations are employed to map the potential energy surface of a molecule. By systematically changing a specific geometric parameter, such as a dihedral angle, one can calculate the potential energy profile for rotation around a bond. scielo.org.mx This analysis helps identify stable conformers (energy minima) and transition states (saddle points) between them, providing insight into the molecule's flexibility and the energy barriers for conformational changes. nih.gov
Furthermore, DFT is used to compute the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the different modes of vibration, such as stretching, bending, and torsion of the chemical bonds. The calculated vibrational spectrum can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific atomic motions. nih.govresearchgate.net The analysis of potential energy distribution (PED) is often used to provide a detailed assignment of each vibrational mode. scielo.org.mx
DFT calculations have become a reliable tool for predicting NMR parameters. rsc.org The ¹³C NMR chemical shifts of this compound can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These calculations provide theoretical chemical shifts that, when compared to experimental values, can help in the definitive assignment of signals in the ¹³C NMR spectrum and confirm the molecular structure. researchgate.netmdpi.com
Beyond the isotropic chemical shift (the value typically reported in solution NMR), DFT can also compute the chemical shift anisotropy (CSA) tensor. nih.gov The CSA describes how the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. uni-tuebingen.demriquestions.com It is a 3x3 tensor with three principal components (δ₁₁, δ₂₂, δ₃₃) that describe the shielding along three perpendicular axes. uni-tuebingen.de The CSA provides detailed information about the local electronic environment and is particularly valuable in solid-state NMR studies. nih.govosti.gov
Table 3: Key Parameters of a Chemical Shift Anisotropy (CSA) Tensor
| Parameter | Definition | Significance |
|---|---|---|
| Isotropic Chemical Shift (δ_iso_) | (δ₁₁ + δ₂₂ + δ₃₃) / 3 | The average chemical shift, observed in solution NMR. uni-tuebingen.de |
| Span (Ω) | δ₁₁ - δ₃₃ | Represents the maximum width of the powder pattern in solid-state NMR. uni-tuebingen.de |
| Skew (κ) | 3(δ₂₂ - δ_iso_) / Ω | Describes the asymmetry of the tensor. uni-tuebingen.de |
Structure-Activity Relationship (SAR) Analysis through Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govresearchgate.net Computational methods, including DFT, are increasingly used to build quantitative structure-activity relationship (QSAR) models. These models use calculated molecular descriptors to predict the activity of new compounds.
For cinnamic acid derivatives, SAR studies have investigated how different substituents on the phenyl ring and modifications to the acrylic acid side chain affect their biological properties, such as antimicrobial or enzyme inhibitory activity. fluoromart.comnih.gov Computational SAR analyses for this compound would involve calculating a range of molecular descriptors. mdpi.com These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). By correlating these descriptors with experimentally determined activities for a series of related compounds, a predictive model can be developed. researchgate.netresearchgate.net This approach provides valuable insights into the mechanism of action and guides the design of new molecules with enhanced or specific activities. fluoromart.com
Investigation of Intramolecular Interactions (e.g., C-H…F Hydrogen Bonds)
The molecular geometry of this compound creates a scaffold where intramolecular interactions, particularly weak hydrogen bonds, can be investigated. The proximity of hydrogen and fluorine atoms within the molecule allows for the potential formation of C-H…F hydrogen bonds. These interactions, while weaker than conventional hydrogen bonds, can play a role in determining the molecule's preferred conformation. nih.gov
Theoretical and experimental studies on similar fluorinated organic molecules have highlighted the significance of such interactions. nih.gov For instance, in related compounds, intramolecular N-H…F hydrogen bonds have been characterized through NMR spectroscopy and X-ray crystallography, demonstrating that a fluorine atom can act as a weak hydrogen bond acceptor. nih.gov The strength and presence of these bonds can be influenced by the electronic environment within the molecule. nih.gov In the context of this compound, the interplay between the fluorine substituents on the phenyl ring and the hydrogen atoms of the acrylic acid moiety are of particular interest. Computational methods, such as Density Functional Theory (DFT), are often employed to model these interactions and predict their influence on the molecular conformation. nih.gov
Solid-State Structural Characterization (Crystallography)
The arrangement of this compound molecules in the solid state provides crucial insights into the non-covalent forces that dictate crystal packing.
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of crystalline solids. nih.gov For this compound, single-crystal X-ray diffraction analysis would reveal key structural parameters, including bond lengths, bond angles, and torsion angles, confirming the trans configuration of the double bond. fluoromart.com This technique provides the foundational data for a detailed analysis of both intramolecular and intermolecular interactions within the crystal. rsc.org Studies on similar cinnamic acid derivatives have demonstrated how factors like pressure can influence the crystal structure and subsequent photochemical reactivity. rsc.orgresearchgate.net
Below is a table summarizing key crystallographic information that would be obtained from an X-ray diffraction study.
| Parameter | Description | Typical Expected Value/Information |
| Crystal System | The symmetry system to which the crystal belongs. | To be determined by X-ray diffraction. |
| Space Group | The specific symmetry group of the crystal. | To be determined by X-ray diffraction. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | To be determined by X-ray diffraction. |
| Z | The number of molecules per unit cell. | To be determined by X-ray diffraction. |
| Bond Lengths (Å) | The distances between bonded atoms. | e.g., C=C, C-C, C-O, C-F, O-H, C-H |
| Bond Angles (°) | The angles formed by three connected atoms. | e.g., C=C-C, C-C-O, O-C=O |
| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. | e.g., defining the planarity of the phenyl ring and the acrylic acid group. |
Analysis of Intermolecular Interactions in Crystal Lattices
The packing of this compound molecules in the crystal is a result of a delicate balance of various intermolecular forces. nsf.gov
A hallmark of carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong O-H…O hydrogen bonds. nih.govnih.gov It is highly probable that this compound molecules form these characteristic dimers, where the hydroxyl group of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule. fluoromart.com This interaction is a powerful structure-directing force, often leading to the formation of well-defined supramolecular synthons. ed.ac.uk The geometry of these hydrogen bonds, including the O…O and O-H distances, can be precisely determined from X-ray diffraction data.
The presence of the aromatic phenyl ring in this compound introduces the possibility of π–π stacking interactions between adjacent molecules. mdpi.commdpi.com These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, play a significant role in stabilizing the crystal structure. mdpi.com The geometry of these interactions can vary, including face-to-face and offset arrangements, and their specific nature would be revealed by the crystal structure analysis. The fluorine substituents on the phenyl ring can modulate the electrostatic potential of the ring, thereby influencing the strength and geometry of the π–π stacking.
A summary of the intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
| O-H…O Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | O…O distance ~2.6-2.7 Å |
| π–π Stacking | Phenyl Ring | Phenyl Ring | Interplanar distance ~3.3-3.8 Å |
| C-H…F Interaction | Aromatic/Vinylic C-H | Fluorine | H…F distance typically < sum of van der Waals radii |
Influence of Pressure on Crystal Structure and Intermolecular Distances
In a notable study, the crystal structure of this compound was analyzed at ambient pressure (0.1 MPa) and under high-pressure conditions of 0.3 GPa and 0.9 GPa. fluoromart.com These investigations were conducted to understand the environmental influence on the [2+2] photodimerization reaction that this compound undergoes. fluoromart.com While specific changes in bond lengths and angles under pressure are part of a detailed crystallographic analysis, the overarching effect of increased pressure is the compression of the unit cell, leading to shorter intermolecular contacts. This compression is not uniform and depends on the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that define the crystal lattice. The general effect of pressure is to reduce the volume available to each molecule, thereby forcing them into closer proximity.
The following table summarizes the pressure conditions under which the crystal structure of this compound has been studied.
| Pressure Point | Purpose of Study |
| 0.1 MPa | Determination of the crystal structure under ambient conditions before photodimerization. fluoromart.com |
| 0.3 GPa | Analysis of the crystal structure under high pressure and its influence on the reaction rate of photodimerization. fluoromart.com |
| 0.9 GPa | Further investigation of the effect of increased pressure on crystal structure and reaction kinetics. fluoromart.com |
The research revealed that the rate of the [2+2] photodimerization reaction was accelerated at 0.3 GPa compared to ambient pressure (0.1 MPa). fluoromart.com However, a further increase in pressure to 0.9 GPa did not lead to a significant additional increase in the reaction rate. fluoromart.com This suggests a complex relationship between intermolecular distance and reactivity, where simple proximity is not the only factor.
Analysis of Free Space Volume in Crystal Structures and its Impact on Reactivity
The concept of "free space" or void volume within a crystal lattice is crucial for understanding solid-state reactivity. For a reaction such as photodimerization to occur, which involves significant atomic displacement, sufficient empty space is required to accommodate the transition state and the resulting product. The size, shape, and distribution of these voids can either facilitate or hinder a chemical transformation.
In the case of this compound, the analysis of free space volume has been instrumental in explaining its observed reactivity under different pressures. Despite having similar molecular orientations and distances between neighboring monomers as other difluorocinnamic acid isomers, this compound exhibits a distinct reactivity profile. fluoromart.com
The relationship between pressure, reactivity, and the rationale based on structural changes is summarized below.
| Pressure Condition | Observed Reaction Rate | Structural Rationale |
| 0.1 MPa | Baseline | Molecules are at a distance and orientation governed by standard temperature and pressure packing. |
| 0.3 GPa | Faster than at 0.1 MPa | Pressure reduces intermolecular distances, bringing reactive centers closer, which accelerates the reaction. fluoromart.com |
| 0.9 GPa | No significant difference from 0.3 GPa | The optimal geometry for reaction is likely achieved; further compression may introduce strain or hinder necessary molecular rearrangements. fluoromart.com |
These findings underscore that the impact of pressure on solid-state reactivity is a delicate balance. While reducing intermolecular distances can be a driving factor for a reaction, the corresponding decrease in available free space for molecular motion can impose a kinetic barrier. The specific case of this compound demonstrates that there is an optimal pressure range where the reaction is enhanced before the inhibitory effects of lattice compression become dominant.
Chemical Reactivity and Reaction Mechanisms of Trans 2,5 Difluorocinnamic Acid
Photochemical Transformations in Crystalline and Solution States
trans-2,5-Difluorocinnamic acid is notable for its photochemical reactivity, which includes photodimerization in the solid state and potential isomerization in solution. These transformations are initiated by the absorption of UV light, leading to the formation of new chemical bonds and structures.
Isomerization Processes (e.g., trans- to cis-isomerization)
In addition to dimerization in the solid state, cinnamic acids can undergo trans- to cis-isomerization around the carbon-carbon double bond, particularly in solution. biorxiv.org This process is also typically initiated by UV irradiation. biorxiv.org The trans-isomer is generally more thermodynamically stable. biorxiv.org The absorption of UV light excites the π-electrons into an anti-bonding orbital, which allows for rotation around the C=C bond, leading to the formation of the cis-isomer. biorxiv.org
While specific studies detailing the trans- to cis-isomerization of this compound in solution were not found in the search results, this photochemical process is a well-established characteristic of the parent cinnamic acid and its derivatives. biorxiv.orgnih.gov Therefore, it is highly probable that this compound would exhibit similar behavior when irradiated with UV light in an appropriate solvent.
Thermal and Other Chemical Reactions
This compound participates in a variety of thermal and photochemical reactions, leading to the formation of diverse chemical structures. These reactions are central to its application in synthesizing novel compounds.
Cyclization Reactions Leading to Coumarins
As a member of the trans-o-fluorocinnamic acid family, this compound is a precursor for the synthesis of coumarin derivatives. Thermal cyclization is a key method for this transformation. This intramolecular reaction typically involves the elimination of hydrogen fluoride, leading to the formation of a lactone ring structure characteristic of coumarins. While the specific conditions for the cyclization of the 2,5-difluoro- derivative are not detailed in the available literature, the general mechanism for related compounds suggests that this reaction proceeds efficiently to yield fluorinated coumarins fluoromart.com.
Table 1: General Methods for Coumarin Synthesis
| Reaction Name | Description |
|---|---|
| Thermal Cyclization | Intramolecular reaction of o-fluorocinnamic acids, eliminating HF to form the coumarin ring system. fluoromart.com |
| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride. |
| Knoevenagel Condensation | Reaction between a compound with an active methylene group and a carbonyl group. |
Pyrolysis and Photolysis Studies for Derivative Formation
Pyrolysis and photolysis represent alternative energy inputs to drive the formation of derivatives from this compound. Pyrolysis, or thermal decomposition in the absence of air, can also lead to the formation of coumarin derivatives, similar to other thermal cyclization methods fluoromart.com.
Photolysis, using ultraviolet (UV) radiation, initiates distinct photochemical reactions. A significant reaction for this compound is [2+2] photodimerization fluoromart.com. In this process, the alkene double bonds of two molecules align and react to form a cyclobutane (B1203170) ring. This solid-state reaction is highly dependent on the crystal packing of the molecules, as the proximity and orientation of the double bonds are crucial for the reaction to occur. Studies on the analogous 2,6-difluorocinnamic acid show that irradiation with UV light leads to the formation of 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid nih.gov. The rate of this photodimerization can be influenced by external factors such as pressure fluoromart.comrsc.org.
Formation of Hybrid Molecules with Synergistic Reactivity
The structural backbone of this compound makes it a valuable component in the design of hybrid molecules, where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced or synergistic biological activities fluoromart.com. The cinnamic acid moiety can be linked to other bioactive scaffolds through its carboxylic acid group, for example, via esterification or amidation reactions mdpi.com.
Research into related compounds has demonstrated the potential of this approach. For instance, hybrid molecules combining cinnamic acid with 2-quinolinone derivatives have been synthesized and shown to possess potent anticancer activity mdpi.com. The properties of this compound, such as its potential for antioxidative activity, make it an attractive candidate for creating novel hybrid compounds with synergistic effects fluoromart.com.
Table 2: Examples of Hybrid Molecule Synthesis Strategies
| Linkage Type | Reacting Groups | Potential Bioactive Scaffold |
|---|---|---|
| Ester Bond | Carboxylic acid of cinnamate + Hydroxyl group | Flavonoids, Steroids |
| Amide Bond | Carboxylic acid of cinnamate + Amine group | Quinolones, Peptides mdpi.com |
Chemical Stability and Reactivity Towards Specific Reagents
The stability and reactivity of this compound are governed by the interplay of its functional groups and the fluorine substituents on the aromatic ring.
Stability under Various Storage and Handling Conditions
This compound is a white crystalline solid at room temperature with a melting point of 138-140 °C sigmaaldrich.comsigmaaldrich.com. This indicates good thermal stability under normal conditions. For long-term storage, it should be kept in a cool, dry place away from incompatible substances. It is classified as a combustible solid (Storage Class Code 11), meaning it can burn but does not ignite readily sigmaaldrich.comsigmaaldrich.com.
Standard handling precautions for fine chemical powders should be observed, such as avoiding dust formation and inhalation, and using personal protective equipment like gloves and safety glasses sigmaaldrich.comsigmaaldrich.com.
Table 3: Physical and Safety Properties of this compound
| Property | Value |
|---|---|
| Appearance | White crystalline powder |
| Melting Point | 138-140 °C sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 184.14 g/mol sigmaaldrich.com |
| Storage Class | 11 - Combustible Solids sigmaaldrich.comsigmaaldrich.com |
Reactivity with Strong Bases and Oxidizing Agents
As a carboxylic acid, this compound readily reacts with strong bases, such as sodium hydroxide or potassium hydroxide, in a typical acid-base neutralization reaction. This reaction deprotonates the carboxylic acid group to form the corresponding carboxylate salt (trans-2,5-difluorocinnamate) and water.
The reactivity towards oxidizing agents is twofold. The carboxylic acid group is generally stable and resistant to further oxidation under standard conditions. However, the carbon-carbon double bond in the acrylic acid side chain is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate or ozone, can cleave this double bond, leading to the formation of 2,5-difluorobenzaldehyde and other oxidation products. The specific products would depend on the reagent and reaction conditions used. While studies on analogous compounds like trans-3,4-dihydroxycinnamic acid show it can undergo electrochemical oxidation, specific studies on the oxidation of this compound are not prevalent in the reviewed literature fluoromart.com.
Comparative Studies and Structure Reactivity Relationships
Comparison with Other Difluorocinnamic Acid Isomers
The placement of fluorine atoms on the cinnamic acid backbone significantly alters the solid-state packing and photoreactivity of the molecule. This is evident when comparing trans-2,5-difluorocinnamic acid with its isomers, such as 2,6-difluorocinnamic acid and 3,5-difluorocinnamic acid.
Research into 2,6-difluorocinnamic acid has revealed its propensity to undergo photochemical [2+2] dimerization. nih.gov In the crystalline state, molecules of 2,6-difluorocinnamic acid arrange themselves in stacks, a conformation that is conducive to this type of photoreaction. nih.gov The use of fluoro substituents is a known strategy to control the molecular packing within crystal lattices. nih.gov
In contrast to the detailed photodimerization studies on other isomers, the specific photoreactivity of 3,5-difluorocinnamic acid is less documented in readily available literature. However, its chemical and structural properties can be inferred from available data. 3,5-Difluorocinnamic acid is a white, fluffy, crystalline solid with a melting point of 204-205 °C. chemeo.com The key to its photoreactivity lies in its crystal packing, which dictates whether the double bonds of adjacent molecules are suitably aligned for a [2+2] cycloaddition to occur, as per Schmidt's topochemical rules. Without specific crystallographic data on its packing arrangement, its potential for photodimerization remains a matter of speculation based on the behavior of other cinnamic acid derivatives.
| Isomer | Reported Reactivity/Property | Key Finding |
|---|---|---|
| This compound | Photodimerization under high pressure has been studied. researchgate.net | Molecules are arranged in head-to-head stacks, predisposing them to photodimerization. researchgate.net |
| 2,6-Difluorocinnamic acid | Undergoes photochemical [2+2] dimerization. nih.gov | Crystal structure analysis confirms a stacked arrangement favorable for photoreaction. nih.gov |
| 3,5-Difluorocinnamic acid | Physical properties like melting point are known. chemeo.com | Detailed photoreactivity studies are not as prevalent in the literature. |
The position of fluorine substituents on the phenyl ring has a marked effect on both the chemical reactivity and the solid-state properties of cinnamic acids. Fluorine atoms can alter molecular packing through interactions like halogen bonding, which in turn influences the geometry and feasibility of solid-state reactions such as photodimerization. nih.gov
In the context of biological activity, the position of fluorine substitution is critical. For instance, in a series of cinnamic acid derivatives designed as cholinesterase inhibitors, compounds with a para-substituted fluorine atom exhibited potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE). nih.gov Conversely, ortho-substituted analogs showed the opposite effect, indicating that the substituent's location can dictate both the potency and selectivity of the molecule's biological action. nih.gov
Comparative Analysis with Broader Cinnamic Acid Derivatives
Expanding the comparison to a wider array of substituted cinnamic acids provides further insight into structure-reactivity and structure-activity relationships.
The kinetics of photodimerization in the solid state are highly dependent on the crystal packing and the specific substituents on the cinnamic acid scaffold. Solid-state NMR spectroscopy is a powerful tool for studying these reactions. For example, studies on bromo-substituted cinnamic acids have shown that the reaction rate is influenced by several factors, including the distance and angle between the reacting double bonds of neighboring molecules. figshare.comacs.org
Research indicates that a smaller degree of molecular reorientation required to form the product and better π-orbital overlap between the reacting double bonds lead to a faster photoreaction. figshare.comacs.org In the case of bromo-cinnamic acids, the para-substituted isomer was found to have the highest reaction rate. figshare.comwustl.edu Interestingly, the distance between the reacting double bonds is not always a reliable predictor of the reaction rate. researchgate.net The kinetics of photodimerization have also been compared between different polymorphs of the same compound, such as α- and β-trans-cinnamic acid, with the β-polymorph showing a slower reaction rate due to a larger distance between double bonds and greater molecular reorientation upon reaction. rsc.org
| Factor | Influence on Reaction Rate | Example |
|---|---|---|
| Substituent Position | Significantly affects reaction rate. | Para-bromo substitution leads to a faster reaction than other bromo-isomers. figshare.comwustl.edu |
| Molecular Reorientation | A smaller degree of reorientation favors a faster reaction. figshare.comacs.org | The β-polymorph of cinnamic acid reacts slower due to higher reorientation needs. rsc.org |
| π-Orbital Overlap | Better overlap (angle between double bonds closer to optimal) increases the reaction rate. figshare.comacs.org | A key factor in explaining differences in photoreaction rates among isomers. figshare.com |
| Inter-double Bond Distance | Generally, shorter distances are favorable, but it is not always the primary determinant. researchgate.netrsc.org | Not a consistent predictor of reaction rate across all studied derivatives. researchgate.net |
The core structure of cinnamic acid, featuring a phenyl ring, a trans-alkene, and a carboxylic acid group, is a versatile scaffold for developing biologically active molecules. nih.govresearchgate.netrsdjournal.org The biological efficacy of these derivatives is intrinsically linked to the nature and position of the substituents. nih.gov
SAR studies have revealed several key trends:
Antifungal Activity: The presence of electron-withdrawing groups on the phenyl ring tends to enhance the antifungal activity of cinnamic acid derivatives. nih.gov In a study of cinnamic acid esters, both the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety were found to significantly influence antifungal potency. plos.org
Antibacterial and Anticancer Activity: The introduction of specific substituents can lead to potent antibacterial and anticancer agents. nih.gov For example, a cinnamic acid derivative with a carboxylic acid at the para position showed significant anti-tuberculosis activity. nih.gov
Enzyme Inhibition: As previously mentioned, the placement of halogen substituents can determine the selectivity and potency of cinnamic acid derivatives as enzyme inhibitors. nih.gov For example, para-substituted fluoro and chloro derivatives were selective for acetylcholinesterase, while ortho-substituted versions were more effective against butyrylcholinesterase. nih.gov
These examples underscore the principle that the biological activity of cinnamic acid derivatives is not random but is governed by specific structural features that can be rationally modified to optimize therapeutic effects. researchgate.netrsdjournal.org
Mechanistic Insights from Comparative Studies
Comparative studies of this compound alongside other substituted cinnamic acids provide crucial insights into its chemical reactivity and the underlying reaction mechanisms. By systematically altering the substituents on the phenyl ring and observing the resulting changes in reaction rates and pathways, researchers can elucidate the electronic and steric effects that govern the behavior of the molecule. Two primary areas of investigation that offer significant mechanistic understanding are solid-state photodimerization reactions and linear free-energy relationships, such as the Hammett equation.
The fluorine atoms at the 2- and 5-positions of the phenyl ring in this compound exert a profound influence on its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M), which is particularly relevant for substituents in the ortho and para positions. In this compound, the fluorine at the 2-position (ortho to the propenoic acid side chain) and the 5-position (meta to the side chain) create a unique electronic environment that modulates its reactivity compared to unsubstituted or differently substituted cinnamic acids.
One of the most well-studied reactions of cinnamic acids is the [2+2] photodimerization in the solid state. This reaction is highly dependent on the crystal packing of the molecules, a factor that is itself influenced by the substituents on the phenyl ring. nih.gov For a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). The substitution pattern on the phenyl ring can either facilitate or hinder the adoption of a suitable crystal packing arrangement for this reaction.
A comparative study on the photodimerization of difluorocinnamic acid isomers under high pressure revealed that both 2,5- and 2,6-difluorocinnamic acids, which are arranged in head-to-head stacks in their crystal structures, undergo this reaction. researchgate.net This indicates that the difluoro substitution pattern in this compound allows for a crystal lattice that is conducive to photodimerization. researchgate.netfluoromart.com In contrast, other substitution patterns might lead to different packing motifs that are non-reactive. The study of such isomers provides direct insight into how the placement of fluorine atoms guides the supramolecular assembly and, therefore, the solid-state reactivity.
Further mechanistic insights can be gleaned from the application of the Hammett equation, a tool used to quantify the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.org The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.
The following table presents Hammett substituent constants (σ) for various substituents, which helps to place the electronic effects of the fluorine atoms in this compound in a broader context.
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Br | 0.39 | 0.23 |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
For this compound, the fluorine at the 5-position is meta to the propenoic acid group, and its effect is primarily inductive and electron-withdrawing (σ_meta = +0.34). The fluorine at the 2-position is ortho, and while Hammett constants are not typically tabulated for ortho substituents due to the added complexity of steric effects, its electronic influence is also strongly electron-withdrawing. Therefore, the cumulative effect of the two fluorine atoms is a significant withdrawal of electron density from the aromatic ring. This would be expected to increase the acidity of the carboxylic acid and influence the rates of reactions where charge is developed at the benzylic position or on the carboxylate group. For instance, in reactions where a negative charge develops in the transition state, the electron-withdrawing nature of the difluoro substituents would stabilize this charge and accelerate the reaction, leading to a positive ρ value in a Hammett plot.
By comparing the expected reactivity of this compound with other substituted cinnamic acids based on their Hammett constants, a deeper mechanistic understanding can be achieved. For example, its reactivity would be significantly different from a methoxy-substituted cinnamic acid, which has an electron-donating character, especially at the para position.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of trans-2,5-Difluorocinnamic acid and its derivatives is a critical area for advancement. Current methods, such as the one-pot reaction involving homophthalic anhydrides and aromatic aldehydes, reliably produce the desired trans-isomer, which is crucial for its specific properties. fluoromart.com However, these conventional routes often rely on harsh reagents and conditions.
Future research must focus on developing more efficient and sustainable synthetic methodologies. This aligns with the broader goals of green chemistry, which seeks to minimize hazardous substances and energy consumption. bepls.com Promising avenues for exploration include:
Advanced Catalytic Systems : Investigating novel metal-based or organocatalytic systems could lead to milder reaction conditions, higher yields, and improved selectivity, reducing the need for stoichiometric reagents. beilstein-journals.org
Green Solvents : Moving away from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or deep eutectic solvents could significantly lower the environmental impact of the synthesis. bepls.comresearchgate.net
Microwave and Ultrasound-Assisted Synthesis : The application of microwave irradiation or sonication has been shown to accelerate reaction times and improve yields for other cinnamic acid derivatives and represents a promising strategy for this compound. acs.org
Biocatalysis : Exploring enzymatic pathways, potentially using enzymes like phenylalanine ammonia-lyase (PAL) which is involved in the natural biosynthesis of cinnamic acid, could offer a highly specific and environmentally benign production route. beilstein-journals.org
A comparative overview of current and potential future synthetic approaches is presented below.
| Feature | Current Synthetic Method (e.g., Perkin, Aldehyde Condensation) | Future Sustainable Routes |
| Reagents | Often stoichiometric, may involve harsh chemicals (e.g., BBr3, acetic anhydride). fluoromart.com | Catalytic (metal or organic), enzymatic. beilstein-journals.org |
| Solvents | Traditional organic solvents (e.g., NMP, toluene). acs.orgresearchgate.net | Green solvents (water, ionic liquids, bio-based). bepls.comresearchgate.net |
| Energy Input | Often requires high temperatures and prolonged heating. researchgate.net | Lower energy input, assisted by microwaves or ultrasound. acs.org |
| Byproducts | Can generate significant chemical waste. | Minimal waste, higher atom economy. bepls.com |
| Efficiency | Moderate to high yields, but can be multi-step. researchgate.net | Potentially higher yields, one-pot processes, faster reactions. beilstein-journals.org |
In-depth Exploration of High-Pressure Reactivity and Phase Transitions
Preliminary studies have shown that the reactivity of difluorocinnamic acids can be significantly influenced by external pressure. fluoromart.com For instance, the [2+2] photodimerization reaction, where two acid molecules join to form a cyclobutane (B1203170) ring, is sensitive to pressure. fluoromart.com This opens a fascinating field of inquiry into the compound's behavior under extreme conditions.
Future research should pursue an in-depth exploration of its high-pressure reactivity and potential phase transitions. Using techniques like diamond anvil cells combined with in-situ analysis (e.g., X-ray diffraction, Raman spectroscopy), scientists can investigate:
Novel Polymorphs : Subjecting the crystalline solid to immense static pressures could induce phase transitions, leading to the formation of new crystal structures (polymorphs) with unique physical and chemical properties.
Reaction Mechanisms : High-pressure studies can provide detailed insights into the transition states and mechanisms of reactions like photodimerization, potentially allowing for precise control over the reaction outcome to produce specific stereoisomers of the resulting cyclobutane derivative.
Formation of New Materials : The application of extreme pressure can force atoms into new arrangements, potentially creating entirely new materials or compounds that are inaccessible under ambient conditions. anl.gov
Advanced Computational Studies for Predicting Novel Properties and Interactions
Computational chemistry has already proven valuable in understanding the structure and properties of this compound. Techniques such as Density Functional Theory (DFT) computations and Structure-Activity Relationship (SAR) analysis have been used to probe its antioxidant activity and mechanism of action. fluoromart.com
The next stage of research should leverage more advanced computational methods to move from explanation to prediction. Future studies could focus on:
Predictive Modeling : Developing robust computational models to predict the properties of yet-to-be-synthesized derivatives. This could rapidly screen virtual libraries of related compounds for desired characteristics, guiding synthetic efforts toward the most promising candidates.
Interaction Simulation : Simulating the docking and interaction of this compound with biological targets, such as the active sites of enzymes like PTPN2. google.comgoogle.com This can help elucidate its mechanism of action and predict its efficacy as an inhibitor.
Crystal Structure Prediction : Using computational algorithms to predict the possible crystalline polymorphs and their stability, which is crucial for both pharmaceutical formulation and materials science applications.
Expansion of Pharmacological Screening and Mechanism-of-Action Studies
One of the most promising areas for future research is in pharmacology. This compound has been identified as a potential inhibitor of Protein Tyrosine Phosphatase N2 (PTPN2), also known as T-cell PTP (TC-PTP). google.comgoogle.com PTPN2 is a crucial negative regulator in signaling pathways related to the immune system and cell growth. google.comgoogle.com Its inhibition is a therapeutic strategy for various diseases.
A significant challenge and opportunity lies in the comprehensive expansion of pharmacological screening. Key future directions include:
Immunotherapy and Oncology : Given PTPN2's role as a negative regulator of T-cell and cytokine signaling, its inhibition can enhance anti-tumor immune responses. google.comgoogle.com Future studies should rigorously evaluate the efficacy of this compound in various cancer models, both as a standalone agent and in combination with other immunotherapies like checkpoint inhibitors. google.com
Autoimmune and Inflammatory Disorders : Polymorphisms in the PTPN2 gene have been linked to inflammatory conditions such as type 1 diabetes, Crohn's disease, and rheumatoid arthritis. google.com Therefore, screening this compound for therapeutic activity in models of these diseases is a high-priority research avenue.
Mechanism of Action : While identified as a potential PTPN2 inhibitor, the precise molecular interactions and the selectivity of this compound against other phosphatases are not fully understood. Detailed biochemical and cellular assays are needed to confirm its target, determine its inhibitory constant (Ki), and establish its selectivity profile. google.com
| Potential Therapeutic Area | Target Pathway/Mechanism | Future Research Focus |
| Oncology | Inhibition of PTPN2 to enhance anti-tumor T-cell activity. google.com | In vivo studies in cancer models; combination therapy trials. |
| Autoimmune Disease | Modulation of cytokine signaling via PTPN2 inhibition. google.com | Efficacy testing in models of rheumatoid arthritis, IBD, etc. |
| Type 1 Diabetes | Protection of pancreatic beta cells; modulation of immune response. google.com | Investigating effects on islet cell function and autoimmune attack. |
Investigation of Material Science Applications and Supramolecular Assemblies
The unique chemical structure of this compound—featuring a rigid phenyl ring, a reactive double bond, a carboxylic acid group, and electron-withdrawing fluorine atoms—makes it an attractive building block for new materials.
Future research should explore its potential in materials science, particularly focusing on:
Photoreactive Polymers : The [2+2] photodimerization reaction is a cornerstone of photolithography and the creation of photosensitive polymers. fluoromart.com Harnessing this reaction could allow for the development of novel materials for advanced optics, electronics, and photoresists.
Liquid Crystals : The rigid, rod-like shape of the molecule is a common feature in liquid crystalline compounds. Investigating whether it or its derivatives can form liquid crystal phases could lead to applications in displays and sensors.
Supramolecular Assemblies : The carboxylic acid group is capable of forming strong hydrogen bonds, which can drive self-assembly into higher-order structures. Research into its ability to form supramolecular gels, fibers, or micelles could yield new "smart" materials that respond to stimuli like light or pH. fluoromart.com The self-assembly of related cinnamic acids into viscoelastic worm-like micelles provides a strong precedent for this line of inquiry. fluoromart.com
Q & A
Q. Q1. What are the key physicochemical properties of trans-2,5-difluorocinnamic acid, and how are they experimentally determined?
A1. Key properties include:
- Molecular formula : C₉H₆F₂O₂ (MW: 184.14 g/mol) .
- Melting point : 202–206°C (lit. 204–205°C), determined via differential scanning calorimetry (DSC) or capillary methods .
- Solubility : Sparingly soluble in water (0.33 g/L at 25°C) but soluble in methanol .
- Storage : Conflicting recommendations exist: some sources suggest room temperature, while others recommend cool, dark conditions (<15°C) .
Methodological Note : Purity is typically assessed via gas chromatography (GC) and neutralization titration (>98% purity) .
Q. Q2. What are the standard synthetic routes for this compound, and how can purity be optimized?
A2. Common routes include:
- Knoevenagel condensation : Reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a catalyst (e.g., pyridine or piperidine) .
- Cross-coupling reactions : Palladium-catalyzed coupling of fluorinated aryl halides with acrylic acid derivatives.
Optimization Strategies : - Use recrystallization (e.g., from ethanol) to enhance purity.
- Monitor reaction kinetics via HPLC to minimize byproducts like cis-isomers .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, storage conditions)?
A3. Discrepancies arise from variations in experimental conditions or sample history:
- Solubility : The reported 0.33 g/L in water (25°C) contrasts with methanol solubility . Verify via shake-flask method under controlled temperature/pH.
- Storage Stability : Conflicting recommendations (RT vs. <15°C) suggest conducting accelerated stability studies (40°C/75% RH) to determine optimal conditions.
Methodological Note : Use thermogravimetric analysis (TGA) to assess hygroscopicity and degradation thresholds .
Q. Q4. What advanced spectroscopic techniques are recommended for structural elucidation and impurity profiling?
A4.
- NMR : ¹⁹F NMR to confirm fluorine substitution patterns and rule out positional isomers .
- X-ray Crystallography : For definitive confirmation of trans-configuration and crystal packing analysis .
- Mass Spectrometry (HRMS) : To detect trace impurities (e.g., residual catalysts or degradation products) .
Q. Q5. What are the potential applications of this compound in drug discovery and sustainable chemistry?
A5.
- Pharmaceutical Intermediates : Fluorinated cinnamic acids are precursors for bioactive molecules (e.g., fluorinated flavonoids or stilbenes) .
- Sustainable Materials : Analogous to 2,5-furandicarboxylic acid (a bio-based polymer precursor), fluorinated cinnamic acids may serve as building blocks for high-performance polyesters .
Research Gap : Limited data exist on its catalytic conversion efficiency; kinetic studies (e.g., Arrhenius plots) could optimize reaction pathways .
Q. Q6. How should researchers mitigate hazards associated with handling this compound?
A6.
- Safety Protocols : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental release .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
Q. Q7. What computational tools can predict the reactivity and stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
